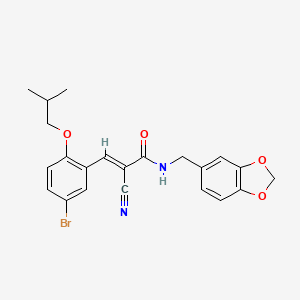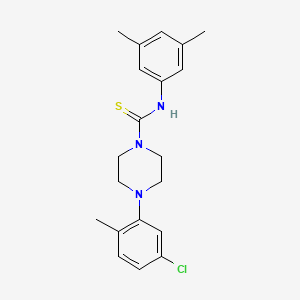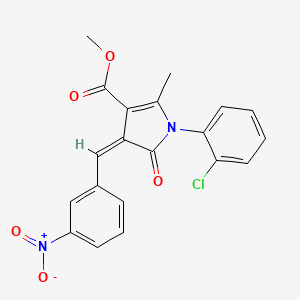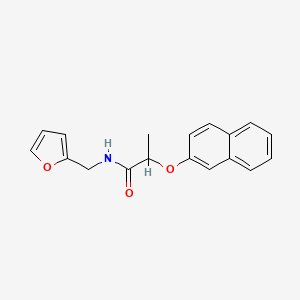
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-isobutoxyphenyl)-2-cyanoacrylamide
説明
Synthesis Analysis
Synthesis methods for related compounds typically involve direct acylation reactions, cyclization processes, and condensation reactions under specific conditions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions highlights a common approach in synthesizing complex organic compounds (E. A. Younes et al., 2020). Similarly, the formation of acrylamides, such as the 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, via condensation reactions further illustrates the synthetic versatility of related chemical frameworks (B. Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography, NMR spectroscopy, and single-crystal X-ray diffraction. These techniques reveal the presence of hydrogen bonding, π···π interactions, and other stabilizing interactions within the crystal lattice, which are crucial for understanding the compound's behavior and reactivity (P. Sharma et al., 2016).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including colorimetric sensing behavior attributed to mechanisms such as deprotonation-enhanced intramolecular charge transfer. This functionality underscores the potential of structurally similar compounds for applications in sensing and detection (E. A. Younes et al., 2020).
Physical Properties Analysis
The physical properties, such as crystal packing and solvate formation, are significantly influenced by the molecular structure. Studies on closely related compounds provide insights into how molecular conformations and supramolecular aggregation contribute to the material's physical characteristics (Amit Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of structurally similar compounds can vary widely based on their functional groups and overall molecular architecture. For example, the herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrates how specific structural modifications can lead to novel classes of herbicides with significant biological activity (Qingmin Wang et al., 2004).
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[5-bromo-2-(2-methylpropoxy)phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-14(2)12-27-19-6-4-18(23)9-16(19)8-17(10-24)22(26)25-11-15-3-5-20-21(7-15)29-13-28-20/h3-9,14H,11-13H2,1-2H3,(H,25,26)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKWIGWDLWYSE-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4642606.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4642631.png)
![4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate](/img/structure/B4642639.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642657.png)



![N'-{4-methoxy-3-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-4-quinolinecarbohydrazide](/img/structure/B4642681.png)


![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642700.png)